N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Procopiou et al. (2013) explores the synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. This research highlights the significance of methoxy or hydroxyl groups for potency and discusses the impact of small groups at specific positions on the indazole ring. This study contributes to understanding how modifications of the sulfonamide structure can influence biological activity, specifically in the context of CCR4 antagonism, which is relevant for treating allergic and inflammatory diseases Procopiou et al., 2013.
Antiproliferative Evaluation
Research by Zhu et al. (2020) involves the synthesis and antiproliferative evaluation of novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety. This study is particularly relevant for cancer research, as it evaluates the cytotoxicity of these compounds against various human cancer cell lines. It reveals that certain compounds exhibit broad-spectrum anticancer activity, highlighting the potential of sulfonamide derivatives in developing new anticancer drugs Zhu et al., 2020.
Carbonic Anhydrase Inhibitory Properties
Akbaba et al. (2014) focus on the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives. This research is crucial for understanding the therapeutic potential of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and altitude sickness by inhibiting carbonic anhydrase isozymes Akbaba et al., 2014.
Sigma(1) Receptor Binding and Activity
Berardi et al. (2005) examine the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives for selective binding and activity at the sigma(1) receptor. This research sheds light on how structural modifications affect affinity and selectivity towards the sigma(1) receptor, with implications for developing treatments for neurodegenerative diseases and cancer Berardi et al., 2005.
Antimicrobial Activity and Enzyme Inhibition
Studies by Alyar et al. (2018) explore the synthesis, characterization, antimicrobial activity, carbonic anhydrase enzyme inhibitor effects, and computational studies on new Schiff bases of Sulfa drugs and their metal complexes. This research contributes to the field of antimicrobial resistance by identifying sulfonamide derivatives that exhibit potent antimicrobial and enzyme inhibitory activities Alyar et al., 2018.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-11-16(12(2)24-19-11)25(21,22)18-10-17(20)8-4-5-13-9-14(23-3)6-7-15(13)17/h6-7,9,18,20H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEANOYLXPROGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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